molecular formula C16H20N4O2S B4956218 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone

5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone

Cat. No. B4956218
M. Wt: 332.4 g/mol
InChI Key: MOEYVACPZLUPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as ETP-46321 and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone involves the inhibition of PDE5 activity. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger molecule that regulates various physiological processes. Inhibition of PDE5 leads to an increase in cGMP levels, resulting in vasodilation, anti-inflammatory, and anti-tumor activity.
Biochemical and Physiological Effects:
Research studies have shown that 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone exhibits various biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also exhibits vasodilatory effects by relaxing smooth muscle cells in blood vessels, resulting in increased blood flow. Furthermore, studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit PDE5 activity, and its anti-inflammatory, vasodilatory, and anti-tumor activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of more potent and selective PDE5 inhibitors for the treatment of various diseases.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
4. Development of new formulations and delivery methods for this compound to improve its bioavailability and therapeutic efficacy.
5. Investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone is a chemical compound that exhibits potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of PDE5 activity, leading to various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for its research, including the development of more potent and selective PDE5 inhibitors and investigation of its potential use in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis method of 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with piperazine and methylhydrazine to form the intermediate compound. This intermediate compound is then reacted with 4-chloro-3-nitropyridazine to yield the final product.

Scientific Research Applications

5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone has been found to exhibit potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Research studies have shown that this compound inhibits the activity of phosphodiesterase 5 (PDE5), a protein that plays a crucial role in the regulation of intracellular cyclic nucleotides. Inhibition of PDE5 results in an increase in cyclic nucleotide levels, leading to various physiological effects such as vasodilation, anti-inflammatory, and anti-tumor activity.

properties

IUPAC Name

5-[4-(5-ethylthiophene-2-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-3-13-4-5-14(23-13)16(22)20-8-6-19(7-9-20)12-10-15(21)18(2)17-11-12/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEYVACPZLUPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC(=O)N(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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